molecular formula C23H19BrN2O2 B4197136 12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Cat. No.: B4197136
M. Wt: 435.3 g/mol
InChI Key: HWWCDOGJKRIFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one: is a complex organic compound with a unique structure that combines a brominated methoxyphenyl group with a tetrahydrobenzo[b]-phenanthrolinone core

Properties

IUPAC Name

12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-28-20-10-7-13(24)12-15(20)22-21-14-4-3-11-25-16(14)8-9-18(21)26-17-5-2-6-19(27)23(17)22/h3-4,7-12,22,26H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWCDOGJKRIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-methoxyphenyl compounds, followed by cyclization and reduction steps to form the tetrahydrobenzo[b]-phenanthrolinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific biological pathways. Its structural complexity allows for the design of molecules with high specificity and potency.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group can enhance binding affinity and specificity, while the tetrahydrobenzo[b]-phenanthrolinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 12-(5-chloro-2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
  • 12-(5-fluoro-2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one

Comparison: Compared to its chloro and fluoro analogs, 12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one exhibits unique reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties. The bromine atom can enhance the compound’s binding affinity to certain targets and alter its reactivity in substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Reactant of Route 2
Reactant of Route 2
12-(5-bromo-2-methoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.